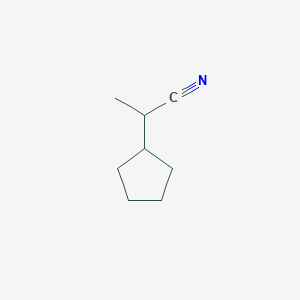
2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid is a chemical compound characterized by the presence of a pyrazole ring substituted with two methyl groups and a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid typically involves the reaction of 1,5-dimethyl-4-pyrazole with glyoxylic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(1,5-Dimethyl-4-pyrazolyl)-2-oxoacetic Acid.
Reduction: Formation of 2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring may also contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,5-Dimethyl-4-pyrazolyl)-4-quinolinecarboxylic Acid
- 1-[4-(1,5-Dimethyl-4-pyrazolyl)-2-quinolyl]methanamine
Uniqueness
2-(1,5-Dimethyl-4-pyrazolyl)-2-hydroxyacetic Acid is unique due to its combination of a pyrazole ring with a hydroxyacetic acid moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H10N2O3 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
2-(1,5-dimethylpyrazol-4-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-4-5(3-8-9(4)2)6(10)7(11)12/h3,6,10H,1-2H3,(H,11,12) |
Clave InChI |
BLBBXOXJBGRDKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)



